molecular formula C17H15Cl2N3O2S B2823745 N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide CAS No. 854004-52-7

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide

Cat. No.: B2823745
CAS No.: 854004-52-7
M. Wt: 396.29
InChI Key: PNZYMBXXSGKJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a synthetic organic compound provided for non-clinical research purposes. This molecule features a thiazole ring core, a prominent scaffold in medicinal chemistry known for its diverse biological activities . The structure is further modified with a 2,5-dichlorobenzyl group and a furan-2-ylmethylaminoacetamide side chain. Compounds containing the 2-aminothiazole moiety have been extensively investigated and are associated with a wide range of potential biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . For instance, structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), suggesting their utility as valuable pharmacological tools in neuroscience research . Furthermore, thiazole derivatives have been explored as inhibitors for bacterial enzymes like Mur ligases in Mycobacterium tuberculosis, indicating potential applications in anti-tuberculosis research . The presence of both thiazole and furan heterocycles in this molecule makes it a compound of significant interest for hit-to-lead optimization in drug discovery, structure-activity relationship (SAR) studies, and screening against novel biological targets. This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c18-12-3-4-15(19)11(6-12)7-14-9-21-17(25-14)22-16(23)10-20-8-13-2-1-5-24-13/h1-6,9,20H,7-8,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZYMBXXSGKJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H17Cl2N3OSC_{18}H_{17}Cl_2N_3OS, with a molecular weight of 431.3 g/mol. The structure features a thiazole ring and a furan moiety, which are known to contribute to various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro tests demonstrated that derivatives of thiazole-based compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 15.1 µM .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AHeLa8.9
Compound BK56214.9
Compound CMDA-MB-36112.7

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. In particular, compounds containing the thiazole structure demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteriaMIC (µg/mL)Reference
Compound DS. aureus50
Compound EE. coli100

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Studies indicate that certain thiazole derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression and metabolic disorders .
  • Antibacterial Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving a series of thiazole compounds showed that certain derivatives significantly reduced tumor size in xenograft models, indicating their potential for further development as anticancer agents .
  • Antimicrobial Formulation Development : Research on multi-agent formulations containing thiazole derivatives demonstrated enhanced antimicrobial efficacy compared to single agents, suggesting synergistic effects that could be exploited in therapeutic applications .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide typically involves multi-step organic reactions. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular structure and purity.

Biological Activities

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on thiazolidinone derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in protecting cells from damage caused by free radicals, which are implicated in numerous diseases .

Neuroprotective Effects

Emerging evidence suggests that compounds within the thiazole family may offer neuroprotective benefits. They may modulate neurotransmitter systems and provide protection against excitotoxicity linked to neurodegenerative diseases . The ability to inhibit NMDA receptors could be particularly beneficial in conditions like Alzheimer's disease and Huntington's disease.

Therapeutic Applications

Cancer Research

Thiazole derivatives have shown promise as anticancer agents. Their ability to induce apoptosis in cancer cells while sparing normal cells makes them attractive candidates for further development . Studies have indicated that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Drug Development

Given its multifaceted biological activities, this compound represents a valuable scaffold for drug development. Researchers are exploring its potential as a lead compound for synthesizing new therapeutic agents targeting infections, cancer, and neurodegenerative disorders.

Case Studies

StudyFocusFindings
Chaban et al. (2021)Antimicrobial activityDemonstrated significant activity against Gram-positive and Gram-negative bacteria with thiazolidinone derivatives .
Neuroprotection StudiesNeuroprotective effectsHighlighted the potential of thiazole compounds in reducing neuronal damage through NMDA receptor modulation .
Cancer Cell Line TestsAnticancer propertiesShowed that thiazole derivatives could inhibit cell proliferation in various cancer cell lines .

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Halogenated Aromatic Groups

  • Key Findings: The twisted conformation between the dichlorophenyl and thiazole rings (79.7° dihedral angle) reduces steric hindrance, facilitating intermolecular N–H⋯N hydrogen bonds that stabilize crystal packing .
  • Compound 13 (): 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide Structure: Combines a 2,4-dichloroaniline moiety with a coumarin-linked thiazole. Activity: Exhibited α-glucosidase inhibitory activity (relevant for diabetes management), highlighting how halogen placement (2,4 vs. 2,5/2,6) and aromatic systems (coumarin vs. benzyl) influence target selectivity .

Thiazole Derivatives with Furan or Benzyl Groups

  • N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides ()

    • Structure : Varied R groups (e.g., methyl, nitro) on the benzyl-thiazole core, with a dimethylfuramide side chain.
    • Activity : Demonstrated high anticancer activity, emphasizing the role of lipophilic substituents (e.g., dichlorobenzyl in the target compound) in enhancing cytotoxicity .
  • 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide ()

    • Structure : Integrates a nitroaryl group and a chlorobenzothiazole-thioether linkage.
    • Relevance : The electron-withdrawing nitro and chloro groups enhance antimicrobial potency, paralleling the dichlorobenzyl and furan groups in the target compound .

Antimicrobial Activity

  • Substituent Impact: Electron-withdrawing groups (Cl, NO₂) at meta or para positions on aryl rings improve antimicrobial efficacy by increasing lipophilicity and membrane penetration. For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide showed MICs of 13–27 µmol/L against S. aureus and E. coli .
  • Target Compound: The 2,5-dichlorobenzyl group may offer superior hydrophobicity compared to non-halogenated analogs, while the furan-2-ylmethylamino group could modulate solubility or hydrogen-bonding interactions.

Anticancer Potential

  • N-(5-R-benzyl-1,3-thiazol-2-yl) Derivatives (): Compounds with nitro or methyl groups exhibited pronounced anticancer activity, suggesting that the dichlorobenzyl group in the target compound could similarly enhance cytotoxicity through enhanced DNA intercalation or enzyme inhibition .

Comparative Data Table

Compound Name/Structure Key Substituents Biological Activity Key Findings
N-(5-(2,5-Dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide (Target) 2,5-Dichlorobenzyl, furan-2-ylmethylamino Hypothesized antimicrobial/anticancer Predicted enhanced lipophilicity and target binding due to halogenation .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl Structural model Twisted conformation facilitates crystal packing via N–H⋯N bonds .
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide 4-Bromophenyl Antimicrobial (MIC: 13–27 µmol/L) Electron-withdrawing groups enhance activity against S. aureus .
N-(5-Nitrobenzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide Nitrobenzyl, dimethylfuramide Anticancer High cytotoxicity linked to nitro group’s electron-withdrawing effects .

Q & A

Basic Research Questions

Q. How can the synthetic route for N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling thiazole intermediates (e.g., 5-(2,5-dichlorobenzyl)thiazol-2-amine) with furan-methylamino acetamide precursors. Key steps include:

  • Thiazole formation : Use phosphorus pentasulfide or Lawesson’s reagent for cyclization .
  • Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDCI/HOBt) under anhydrous conditions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Critical parameters : Reaction temperature (60–80°C for amide bond formation), solvent choice (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amine:acyl chloride) .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Primary methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm, furan protons at δ 6.3–7.4 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 454.05) and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination (SHELX software for refinement; requires single crystals grown via slow evaporation) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Protocol :

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C .
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Hygroscopicity : Store at 25°C/60% RH for 30 days; measure mass changes .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across different assays?

  • Approach :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT or ATP-lite) to distinguish direct target effects from off-target cytotoxicity .
  • Dose-response validation : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) and adjust for batch effects (e.g., serum lot variations) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

  • Design framework :

  • Core modifications : Replace the dichlorobenzyl group with electron-deficient aryl rings (e.g., 2,4-difluorophenyl) to modulate lipophilicity (clogP) .
  • Side-chain optimization : Substitute the furan-methylamino group with thiophene or pyridine derivatives to improve metabolic stability .
  • In silico modeling : Use Schrödinger Suite or AutoDock for binding affinity predictions against target proteins (e.g., kinases, GPCRs) .

Q. What experimental controls are essential when studying the compound’s mechanism of action in cellular models?

  • Critical controls :

  • Negative controls : Untreated cells + vehicle (DMSO ≤0.1%) .
  • Positive controls : Known inhibitors (e.g., staurosporine for apoptosis assays) .
  • Off-target checks : CRISPR/Cas9 knockout of putative targets to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.